Product packaging for CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER(Cat. No.:CAS No. 153277-33-9)

CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER

Cat. No.: B054677
CAS No.: 153277-33-9
M. Wt: 345.4 g/mol
InChI Key: IHTLHYBTCCLDPR-INIZCTEOSA-N
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Description

Contextualization within α-Amino Acid Derivatives and Protected Amino Acid Chemistry

CBZ-S-phenyl-L-cysteine methyl ester is classified as a protected α-amino acid derivative. The fundamental structure of an α-amino acid features a central carbon atom bonded to an amino group (-NH2), a carboxylic acid group (-COOH), a hydrogen atom, and a variable side chain. In the case of cysteine, this side chain contains a thiol group (-SH). wikipedia.orgnih.gov Derivatives are molecules in which this basic structure has been chemically modified.

In organic synthesis, particularly in peptide synthesis, reactive functional groups must be temporarily masked to prevent unwanted side reactions. libretexts.orgresearchgate.net This masking process is known as "protection." this compound is a fully protected derivative:

The amino group is protected by a Carbobenzyloxy (Cbz or Z) group . This is a common protecting group that prevents the amine from acting as a nucleophile during unintended reaction steps. masterorganicchemistry.com

The carboxylic acid group is protected as a methyl ester (-COOCH3). This prevents it from reacting, for example, during coupling reactions intended for another part of the molecule. scielo.org.mx

The thiol side chain is modified to a thioether by the attachment of a phenyl group (-S-Ph), which not only protects the reactive thiol but also introduces a key structural element for specific applications.

This trifecta of modifications makes the compound a stable, well-defined building block, allowing chemists to perform reactions on other molecules without affecting its core structure until the protecting groups are intentionally removed. researchgate.netlibretexts.org

Significance of L-Cysteine Derivatives as Chiral Scaffolds and Intermediates

L-cysteine is one of the proteinogenic amino acids, meaning it is a fundamental component of proteins in nature. masterorganicchemistry.com Crucially, it is a chiral molecule, existing in a specific three-dimensional arrangement (the L-configuration). wikipedia.org This inherent chirality is immensely valuable in medicinal chemistry, as the biological activity of many drugs is dependent on their precise stereochemistry. google.com

The thiol group in cysteine's side chain is a potent nucleophile, making it one of the most reactive functional groups among the common amino acids. wikipedia.orgexplorationpub.com This reactivity allows for a wide array of chemical modifications, enabling the synthesis of a diverse family of cysteine derivatives. nih.govredalyc.org By using L-cysteine as a starting material, chemists can construct complex, enantiomerically pure molecules. These derivatives serve as "chiral scaffolds," providing a fixed stereochemical framework upon which to build larger structures, or as "chiral intermediates" that are incorporated into a final target molecule.

Overview of Academic Research Trajectories for this compound

The primary and most well-documented research application for this compound is its role as a key intermediate in the synthesis of S-aryl-L-cysteine derivatives. These derivatives are crucial components in the development of certain pharmaceuticals, particularly HIV protease inhibitors. google.comnih.gov

HIV protease is an enzyme essential for the replication of the HIV virus. Inhibiting this enzyme effectively stops the virus from maturing, making it a prime target for antiviral drugs. nih.govdiva-portal.org Research has shown that chiral S-aryl-L-cysteines are effective building blocks for constructing potent HIV protease inhibitors. google.comnih.gov For instance, the synthesis of the HIV protease inhibitor Nelfinavir involves an isostere that can be derived from N-Cbz-S-phenyl-L-cysteine. nih.gov

The synthesis of this compound itself is a subject of chemical research, with methods developed to produce it in high yield and purity from precursors like N,N′-bis-benzyloxycarbonyl cystine dimethyl ester or N-CBZ-cysteine methyl ester. google.com The compound's stability and well-defined structure make it an ideal starting point for multi-step syntheses of these complex therapeutic agents. Beyond HIV research, S-aryl-L-cysteine derivatives have also been investigated for their ability to interfere with bacterial biofilm formation, suggesting potential applications in developing novel antibacterial strategies. nih.gov

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number153277-33-9
Molecular FormulaC18H19NO4S
Molecular Weight345.41 g/mol
AppearanceSolid
Melting Point62-64 °C

Table 2: Summary of Research Findings

Research AreaKey FindingSignificance
Pharmaceutical SynthesisServes as a key intermediate in the synthesis of S-aryl-L-cysteine derivatives. google.comgoogle.comS-aryl-L-cysteines are crucial building blocks for manufacturing certain HIV protease inhibitors like Nelfinavir. nih.gov
Organic MethodologyThe compound is a fully protected, chiral amino acid, making it a stable and reliable building block for multi-step synthesis. researchgate.netAllows for precise chemical manipulations without unintended reactions at the amine, carboxyl, or thiol sites. libretexts.orglibretexts.org
Medicinal ChemistryThe core S-aryl-L-cysteine structure has been explored for applications beyond antiviral agents, such as in quorum sensing inhibition to prevent bacterial biofilm formation. nih.govHighlights the potential for this class of compounds in developing new therapeutic strategies against bacterial infections.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NO4S B054677 CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER CAS No. 153277-33-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-22-17(20)16(13-24-15-10-6-3-7-11-15)19-18(21)23-12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,19,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTLHYBTCCLDPR-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40934719
Record name Methyl N-[(benzyloxy)(hydroxy)methylidene]-S-phenylcysteinate
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Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153277-33-9
Record name S-Phenyl-N-[(phenylmethoxy)carbonyl]-L-cysteine methyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-[(benzyloxy)(hydroxy)methylidene]-S-phenylcysteinate
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Record name L-Cysteine, S-phenyl-N-[(phenylmethoxy)carbonyl]-, methyl ester
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Advanced Synthetic Methodologies for Cbz S Phenyl L Cysteine Methyl Ester

Stereoselective Synthesis Approaches

The inherent chirality of CBZ-S-phenyl-L-cysteine methyl ester necessitates synthetic strategies that can precisely control the stereochemical outcome. Stereoselective synthesis is crucial as different enantiomers of a molecule can exhibit varied biological activities. google.com

Enantioselective Preparation Strategies and Enantiomeric Excess Optimization

The primary goal in the synthesis of this compound is to achieve a high enantiomeric excess (e.e.), ensuring that the desired L-enantiomer is the predominant product. A common strategy involves starting with a chiral precursor, such as L-cysteine, which inherently sets the stereochemistry at the α-carbon. The challenge then lies in maintaining this stereochemical integrity throughout the synthetic sequence.

Optimization of enantiomeric excess often involves a careful selection of reagents and reaction conditions that minimize racemization. For instance, in S-arylation reactions, the choice of base, solvent, and temperature can significantly impact the stereochemical purity of the product. While many traditional methods for the synthesis of S-aryl cysteine derivatives can lead to racemic mixtures, modern approaches aim for an enantiomeric excess greater than 96%. google.com

Influence of Reaction Conditions on Stereoselectivity

Reaction conditions play a pivotal role in dictating the stereoselectivity of the synthesis of this compound. Key parameters that are often fine-tuned include:

Temperature: Lower temperatures generally favor higher stereoselectivity by reducing the kinetic energy of molecules, which can lead to less selective bond formation and potential racemization.

Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting the stereochemical outcome.

Catalyst: In catalyzed reactions, the nature of the catalyst and any associated ligands is paramount in controlling the stereochemistry of the product.

Reagent Addition Rate: Slow, controlled addition of reagents can help maintain optimal reaction conditions and prevent side reactions that could compromise stereoselectivity.

Application of Chiral Auxiliaries in Controlled Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com These auxiliaries introduce a chiral center that directs the formation of a new stereocenter with a specific configuration. After the desired stereochemistry is established, the auxiliary is removed.

In the context of synthesizing S-aryl-L-cysteine derivatives, a chiral auxiliary could be attached to the cysteine backbone to control the S-arylation step. While specific examples for this compound are not extensively documented in readily available literature, the general principle involves the formation of a diastereomeric intermediate. The steric hindrance and electronic properties of the chiral auxiliary would favor the approach of the arylating agent from a specific direction, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary would then yield the desired enantiomerically enriched product. Commonly used chiral auxiliaries in asymmetric synthesis include oxazolidinones and camphor (B46023) derivatives. wikipedia.orgsigmaaldrich.com A cysteine-derived oxazolidinone chiral auxiliary has been developed for use in a range of highly selective asymmetric transformations. digitellinc.com

Precursor-Based Synthetic Routes

The synthesis of this compound can be efficiently achieved through well-defined precursor-based routes. One of the most prominent methods utilizes N,N′-Bis-benzyloxycarbonyl Cystine Dimethyl Ester as a starting material.

Synthesis from N,N′-Bis-benzyloxycarbonyl Cystine Dimethyl Ester

A robust and scalable method for the preparation of this compound involves the reductive cleavage of the disulfide bond in N,N′-Bis-benzyloxycarbonyl Cystine Dimethyl Ester, followed by the S-arylation of the resulting thiol intermediate.

Copper-mediated coupling reactions have proven to be particularly effective for the S-arylation of cysteine derivatives. google.com This approach offers a reliable means to form the carbon-sulfur bond with good yields and control over the reaction conditions.

In a typical procedure, N,N′-Bis-benzyloxycarbonyl Cystine Dimethyl Ester is reacted with an aryl halide, such as bromobenzene (B47551), in the presence of a copper catalyst. The reaction is generally carried out in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Detailed Research Findings:

A patented method describes the synthesis of N-CBZ-S-phenyl-L-cysteine methyl ester from N,N′-bis-benzyloxycarbonyl cystine dimethyl ester and bromobenzene using copper powder and a catalytic amount of copper(II) bromide in DMSO. google.com The reaction mixture is heated to facilitate the coupling. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.

The following tables summarize the experimental conditions and results from various examples of this copper-mediated synthesis. google.com

Parameter Example 1 Example 2
Starting Material N,N′-Bis-benzyloxycarbonyl Cystine Dimethyl EsterN,N′-Bis-benzyloxycarbonyl Cystine Dimethyl Ester
Arylating Agent BromobenzeneBromobenzene
Copper Source Copper Powder, Copper(II) BromideCopper Powder, Copper(II) Bromide
Solvent Dimethyl Sulfoxide (DMSO)Dimethyl Sulfoxide (DMSO)
Temperature ~130 °C~100 °C
Reaction Time ~1 hour 15 minutesNot specified
Initial HPLC Analysis 94.3% N-CBZ-S-phenyl-L-cysteine methyl esterNot specified
Final HPLC Analysis (after 18h at 120°C) 81.7% N-CBZ-S-phenyl-L-cysteine methyl esterNot specified

Data sourced from US Patent 6,765,109 B1. The final HPLC analysis in Example 1 also showed the presence of byproducts such as benzyl (B1604629) alcohol (3.9%), diphenyl sulfide (B99878) (4.2%), and N-CBZ-S-phenyl-L-cysteine benzyl ester (3.4%). google.com

Another example from the same patent illustrates the reaction in DMF.

Parameter Value
Starting Material N,N′-Bis-benzyloxycarbonyl Cystine Dimethyl Ester
Arylating Agent Bromobenzene
Copper Source Copper Powder
Solvent Dimethylformamide (DMF)
Temperature 70-80 °C (addition), 75-80 °C (reaction)
Reaction Time Not specified
Yield Not specified

Data sourced from US Patent 6,765,109 B1. google.com

These copper-mediated coupling reactions represent a significant advancement in the synthesis of this compound, providing a scalable and efficient route to this valuable compound. The careful control of reaction parameters is essential to maximize the yield and maintain the stereochemical integrity of the final product.

Optimization of Reaction Parameters (e.g., Solvent Systems, Temperature, Catalytic Loadings)

The efficiency of synthesizing N-CBZ-S-phenyl-L-cysteine methyl ester is highly dependent on the careful optimization of reaction parameters. Key factors include the choice of solvent, reaction temperature, and the nature and loading of catalysts.

Solvent Systems: The selection of an appropriate solvent is critical for reaction success. Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly employed. google.com For instance, reactions using N,N′-bis-benzyloxycarbonyl cystine dimethyl ester and bromobenzene have been successfully carried out in both DMF and DMSO. google.com Following the reaction, solvents like toluene (B28343) are often used to dissolve the crude product before crystallization, which can be induced by the addition of anti-solvents like hexanes. google.com

Temperature: Reaction temperature significantly influences both the rate of reaction and the formation of byproducts. Various temperatures have been explored, ranging from 70°C to a reflux at 145°C. google.com In one instance, heating a mixture in DMSO to about 130°C resulted in the disappearance of the starting material in just 1 hour and 15 minutes, yielding 94.3% of the desired product. google.com However, prolonged heating at elevated temperatures can lead to the formation of impurities such as benzyl alcohol and diphenyl sulfide. google.com A lower temperature of about 100°C in DMSO has also been shown to be effective. google.com The optimal temperature is often a balance between achieving a reasonable reaction time and minimizing side reactions. scielo.br

Catalytic Loadings: Copper-based catalysts are essential for the coupling reaction. The process can utilize copper powder, copper oxides, and catalytic amounts of copper(II) bromide (CuBr₂) or elemental bromine. google.com The loading of these catalysts is a key variable. For example, a reaction might use N,N′-bis-benzyloxycarbonyl cystine dimethyl ester (0.025 mol), copper powder (0.0625 mole), and copper (II) bromide (0.00152 mole). google.com In another preparation starting from N-CBZ-cysteine methyl ester, copper oxide was used as the catalyst. google.com The precise amount and type of catalyst can dictate the reaction's efficiency and final yield.

The following tables summarize the impact of different reaction parameters on the synthesis.

Table 1: Effect of Solvent and Temperature on Synthesis from N,N′-bis-benzyloxycarbonyl cystine dimethyl ester Data compiled from experimental examples. google.com

Starting Material AssaySolventTemperature (°C)Time (h)Product Yield/Purity (HPLC A.N.%)
CrudeDMF70-800.5 (addition)Not specified
PurifiedDMF110 -> 130>20.566.9% (yield), 98.3% (purity)
-DMSO1301.2594.3%
-DMSO100-Not specified

Table 2: Effect of Catalyst System on Synthesis Data compiled from experimental examples. google.com

Starting MaterialCatalyst SystemSolventTemperature (°C)Time (h)Product Yield/Purity (HPLC A.N.%)
N,N′-bis-benzyloxycarbonyl cystine dimethyl esterCopper Powder, CuBr₂DMF140359% (yield)
N,N′-bis-benzyloxycarbonyl cystine dimethyl esterCopper Powder, Bromine-115-1254488.4%
N-CBZ-cysteine methyl esterCopper OxideDMF145 (reflux)1925.9%

Synthesis from N-CBZ-Cysteine Methyl Ester

An alternative route to this compound begins with N-CBZ-cysteine methyl ester. This method involves a direct coupling reaction with an aryl halide. In a specific example, N-CBZ-cysteine methyl ester was reacted with bromobenzene in dimethylformamide (DMF) in the presence of copper oxide. google.com The reaction mixture was heated to reflux at approximately 145°C for 19 hours. google.com While this demonstrates the feasibility of the pathway, the reported yield was modest, with HPLC analysis showing 25.9% of the desired product. google.com

Preparation via Displacement Reactions of Activated Serine Derivatives

A highly efficient method for preparing this compound involves the nucleophilic displacement of an activated serine derivative. This strategy leverages the conversion of the hydroxyl group of serine into a good leaving group, which is subsequently displaced by a sulfur nucleophile.

A prime example of this approach is the use of N-benzyloxycarbonyl-O-p-toluenesulfonyl serine methyl ester. In this process, the hydroxyl group of the N-CBZ protected serine methyl ester is tosylated to form a sulfonate ester, an excellent leaving group. This intermediate is then reacted with a thiophenylate source. google.com This synthetic route has been reported to produce the target compound in a high yield of 98%. google.com

The success of the displacement reaction hinges on the specificity of the reactants and a controlled reaction environment. The key reactants are the activated serine derivative, N-benzyloxycarbonyl-O-p-toluenesulfonyl serine methyl ester, and a sulfur nucleophile, typically sodium thiophenylate. google.com The thiophenylate is often freshly prepared for the reaction. google.com

The reaction environment must be carefully managed. The synthesis is typically conducted in DMF at a reduced temperature of approximately 0°C to control the reaction rate and minimize potential side reactions. google.com It has been noted that preparing the sodium thiophenylate using reagents like sodium hydride and thiophenol in DMF may not be suitable for large-scale industrial manufacturing, highlighting the importance of considering process scalability when selecting reagents and conditions. google.com

Protecting Group Strategies in this compound Synthesis

Protecting groups are fundamental in the synthesis of complex molecules like amino acid derivatives. For this compound, the benzyloxycarbonyl (CBZ or Z) group plays a crucial role in temporarily blocking the reactivity of the amine function.

Implementation and Selective Removal of the N-Benzyloxycarbonyl (CBZ) Group

Implementation: The N-benzyloxycarbonyl (CBZ) group is introduced to protect the amino group of cysteine or a related precursor. total-synthesis.com This is typically achieved by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com The reaction proceeds via nucleophilic attack of the amine on the highly reactive chloroformate, with a base required to neutralize the HCl liberated during the reaction. total-synthesis.com An example of this can be seen in the preparation of N,N′-bis-benzyloxycarbonyl cystine, where benzyl chloroformate is added to a cooled solution of cystine after the addition of sodium bicarbonate. google.com

Selective Removal: The removal, or deprotection, of the CBZ group is a critical step to liberate the free amine for further reactions. The most common method for CBZ cleavage is catalytic hydrogenolysis. total-synthesis.comscientificupdate.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas (H₂). scientificupdate.com The mechanism involves the reduction of the benzyl group, which releases toluene and the unstable carbamic acid, the latter then spontaneously decarboxylates to yield the free amine. total-synthesis.com

While effective, hydrogenolysis can be incompatible with molecules containing other reducible functional groups, such as aryl halides. scientificupdate.com In such cases, alternative deprotection methods are necessary. The CBZ group is generally stable to the trifluoroacetic acid (TFA) conditions used to remove Boc or tBu groups in peptide synthesis, demonstrating its orthogonality. total-synthesis.comresearchgate.net However, it can be cleaved by harsh acidic conditions like excess HBr. total-synthesis.com Other methods for removal include using nucleophilic thiols, such as 2-mercaptoethanol (B42355) or sodium methanethiolate, which attack the benzylic carbon of the CBZ group. scientificupdate.comorganic-chemistry.org Additionally, deprotection using low-carbon alcohols like methanol (B129727) or ethanol (B145695) has been reported as a mild and simple alternative for certain classes of compounds. researchgate.neteurekaselect.com

Strategies for Carboxylic Acid Esterification and Subsequent De-esterification

The synthesis of this compound necessitates the protection of the carboxylic acid functionality, a common strategy in peptide chemistry to prevent unwanted side reactions of the free carboxyl group. The methyl ester is a frequently employed protecting group due to its relative stability and the numerous available methods for its introduction and removal.

Esterification Strategies:

The introduction of the methyl ester in precursors to CBZ-S-phenyl-L-cysteine can be achieved through several established methods. A prevalent industrial method involves the esterification of cystine, the disulfide-linked dimer of cysteine, followed by N-protection and subsequent cleavage and arylation.

One documented approach begins with the esterification of L-cystine with methanol in the presence of an acid catalyst such as thionyl chloride. This reaction yields cystine dimethyl ester dihydrochloride. The amino groups are then protected with benzyloxycarbonyl (Cbz) groups using benzyl chloroformate under basic conditions to produce N,N′-bis-benzyloxycarbonyl cystine dimethyl ester. This intermediate is then carried forward to synthesize the target molecule.

Alternatively, direct esterification of N-protected S-phenyl-L-cysteine can be performed. Standard conditions for such transformations include the use of methanol with a catalyst like hydrogen chloride (generated in situ from acetyl chloride or thionyl chloride) or via Fischer-Speier esterification using a strong acid catalyst like sulfuric acid. However, care must be taken to avoid side reactions, such as the cleavage of the acid-labile Cbz group under harsh acidic conditions.

A milder method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. This method is known to be efficient for a wide range of amino acids and could be applicable to N-Cbz-S-phenyl-L-cysteine.

The selection of the esterification method is critical and depends on the stability of the starting material and the desired yield. The following table summarizes common esterification methods applicable to amino acid derivatives.

Method Reagents Typical Conditions Advantages Potential Issues
Fischer-Speier Esterification Methanol, H₂SO₄ (catalyst)RefluxInexpensive reagents, simple procedureHarsh acidic conditions may affect sensitive functional groups like Cbz.
Thionyl Chloride Methanol, SOCl₂Cooled to 0°C then refluxHigh yield, generates HCl in situCorrosive and toxic reagent.
TMSCl Method Methanol, TrimethylchlorosilaneRoom temperatureMild conditions, good to excellent yieldsStoichiometric amounts of TMSCl required.

De-esterification Strategies:

The removal of the methyl ester from this compound to yield the corresponding carboxylic acid is a crucial step in many synthetic applications. The choice of de-esterification method must ensure the stability of the Cbz protecting group and the S-phenyl linkage.

Saponification is the most common method for the hydrolysis of methyl esters. This involves treating the ester with a stoichiometric amount of an aqueous base, such as lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃), in a solvent mixture like tetrahydrofuran/water or methanol/water. The reaction is typically carried out at room temperature or with gentle heating. For CBZ-protected amino acid esters, LiOH is often the preferred reagent as it generally provides clean conversion with minimal risk of racemization at the α-carbon.

It is important to carefully control the reaction conditions (temperature, reaction time, and stoichiometry of the base) to prevent potential side reactions. For instance, prolonged exposure to strong basic conditions could potentially lead to the cleavage of the Cbz group, although it is generally stable to mild alkaline hydrolysis.

The following table outlines common de-esterification conditions.

Method Reagents Typical Conditions Advantages Potential Issues
Saponification LiOH, NaOH, or KOH in aq. solvent (e.g., THF/H₂O)Room temperature to mild heatingHigh yields, common and reliable methodRisk of racemization, potential for side reactions with other base-sensitive groups.

For the deprotection to be successful, the reaction must be monitored closely, for example by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to ensure complete conversion of the starting material while minimizing the formation of byproducts.

Chemoenzymatic Approaches to Related S-Aryl-L-Cysteines

Chemoenzymatic synthesis, which integrates chemical and enzymatic transformations, has emerged as a powerful strategy for the production of enantiomerically pure compounds under mild conditions. For the synthesis of S-aryl-L-cysteines, including the parent compound S-phenyl-L-cysteine, enzymes offer high stereoselectivity, which is often difficult to achieve through traditional chemical methods.

A notable chemoenzymatic route for the synthesis of optically active S-phenyl-L-cysteine utilizes tryptophan synthase . nih.gov This enzyme typically catalyzes the synthesis of L-tryptophan from indole (B1671886) and L-serine. However, its substrate scope can be extended to other nucleophiles, such as thiophenol.

Grignard Reagent Formation: Reaction of magnesium with bromobenzene to form phenylmagnesium bromide.

Thiophenol Synthesis: Reaction of the Grignard reagent with sulfur.

Hydrolysis: Acidic workup to yield thiophenol.

Enzymatic Synthesis: Tryptophan synthase-catalyzed reaction between thiophenol and L-serine to produce S-phenyl-L-cysteine. nih.gov

This chemoenzymatic approach results in high-purity, optically active S-phenyl-L-cysteine, with a reported total yield of 81.3% and purity greater than 99.9%. nih.gov

The key enzymatic step involves the β-elimination of the hydroxyl group from L-serine, followed by the nucleophilic addition of thiophenol to the enzyme-bound aminoacrylate intermediate. This reaction is highly stereoselective, yielding the L-enantiomer of S-phenyl-cysteine exclusively.

The efficiency of the enzymatic synthesis is dependent on various reaction parameters, which can be optimized to maximize the yield. The table below presents data on the optimization of the tryptophan synthase-catalyzed synthesis of S-phenyl-L-cysteine.

Parameter Condition Relative Activity (%) Reference
pH 7.0~60 researchgate.net
8.0~85 researchgate.net
9.0100 researchgate.net
10.0~70 researchgate.net
Temperature (°C) 30~75 researchgate.net
35~90 researchgate.net
40100 researchgate.net
45~80 researchgate.net
50~60 researchgate.net

Research has also shown that mutations in the tryptophan synthase enzyme can enhance its catalytic efficiency and thermal stability for the synthesis of L-tryptophan, with yields reaching 81% under optimized conditions (L-serine concentration of 50 mmol/L, 40 °C, pH 8, 12 h reaction time). nih.gov Such protein engineering strategies could potentially be applied to improve the synthesis of S-phenyl-L-cysteine and other S-aryl-L-cysteine derivatives.

While this chemoenzymatic method directly produces S-phenyl-L-cysteine rather than its CBZ-protected methyl ester, the resulting product can be subsequently protected and esterified using the chemical methods described in the previous section to obtain the target compound. This approach leverages the high stereoselectivity of the enzyme, thus avoiding the need for chiral resolution steps that are often required in purely chemical syntheses.

Chemical Reactivity and Derivatization Pathways of Cbz S Phenyl L Cysteine Methyl Ester

Exploration of Cross-Claisen Condensation Reactions

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. wikipedia.orgbyjus.comlibretexts.org In the context of CBZ-S-phenyl-L-cysteine methyl ester, which possesses α-hydrogens, it can participate as the nucleophilic donor component in a mixed or "crossed" Claisen condensation. byjus.comlibretexts.org This reaction is particularly useful when one of the ester partners is enolizable (like the subject compound) and the other is not, which helps to minimize the formation of a complex mixture of products. organic-chemistry.org

When this compound is treated with a strong base, it can form an enolate which then attacks the carbonyl group of a second, non-enolizable ester. masterorganicchemistry.com This process is a known strategy for the synthesis of β-ketoesters. organic-chemistry.orgopenstax.org Given that the starting material is an α-amino acid derivative, the resulting product is a γ-amino β-ketoester. researchgate.netresearchgate.net These intermediates are valuable in organic synthesis for constructing more complex molecules, including various heterocyclic compounds and other amino acid derivatives. beilstein-journals.orgnih.gov Research has demonstrated that N-Fmoc protected amino acids can undergo cross-Claisen condensations to generate γ-amino-β-ketoesters, a pathway directly analogous to the potential reactivity of the CBZ-protected counterpart. researchgate.net

The mechanism of the Claisen condensation is a well-established, multi-step process. wikipedia.orglibretexts.orglibretexts.org

Enolate Formation : The reaction is initiated by the abstraction of an α-proton from the ester by a strong base (e.g., sodium methoxide). byjus.comlibretexts.org This deprotonation forms a resonance-stabilized enolate ion, which serves as the key nucleophile. wikipedia.org

Nucleophilic Attack : The ester enolate attacks the electrophilic carbonyl carbon of a second ester molecule, leading to the formation of a tetrahedral alkoxide intermediate. openstax.orglibretexts.org

Elimination of Leaving Group : Unlike in an aldol (B89426) reaction where the intermediate is protonated, the tetrahedral intermediate in a Claisen condensation collapses, reforming the carbonyl double bond and eliminating the alkoxy group (methoxide in this case) as a leaving group. openstax.orglibretexts.org This step results in the formation of the new β-keto ester.

Deprotonation (Driving Force) : The newly formed γ-amino β-ketoester product has a highly acidic proton on the carbon flanked by the two carbonyl groups. The alkoxide base generated in the previous step rapidly removes this proton. wikipedia.orgopenstax.org This final deprotonation step is thermodynamically favorable and drives the reaction equilibrium toward the product, ensuring a high yield. masterorganicchemistry.comopenstax.org An acidic workup is required in the final step to neutralize the enolate and isolate the neutral β-keto ester. wikipedia.orglibretexts.org

Table 1: Cross-Claisen Condensation of this compound
StepDescriptionReactantsIntermediate/Product
1Enolate Formation This compound, Strong Base (e.g., NaOMe)Ester Enolate
2Nucleophilic Attack Ester Enolate, Second Ester (Acceptor)Tetrahedral Alkoxide Intermediate
3Elimination Tetrahedral Alkoxide Intermediateγ-Amino β-Ketoester, Methoxide (MeO⁻)
4Deprotonation γ-Amino β-Ketoester, Methoxide (MeO⁻)Resonance-Stabilized Enolate of Product
5Protonation Resonance-Stabilized Enolate, Acid (e.g., H₃O⁺)Final γ-Amino β-Ketoester Product

Oxidative Transformations and Resultant Product Characterization

The sulfur atom in the cysteine moiety of this compound is susceptible to oxidation. libretexts.org Cysteine residues in proteins can undergo various oxidative post-translational modifications, progressing from sulfenic acids to sulfinic and sulfonic acids under increasing levels of oxidative stress. acs.orgnih.govportlandpress.com The initial product of cysteine oxidation is often a sulfenic acid (RSOH). rsc.org

In the case of this compound, mild oxidation can lead to the formation of S-oxides. nih.govnih.govresearchgate.net More commonly, particularly in the presence of other thiol molecules or mild oxidizing agents, the thioether can be oxidized to form a disulfide bond, linking two molecules together. This would result in the formation of a cystine derivative.

Characterization of these oxidized products typically relies on mass spectrometry, which can identify the mass shift associated with the addition of oxygen atoms or the formation of a disulfide dimer. nih.gov Tandem mass spectrometry (MS/MS) experiments can further pinpoint the modification site to the cysteine residue. nih.gov

Table 2: Potential Oxidation Products
Oxidizing AgentPotential ProductCharacterization Notes
Mild Oxidants (e.g., H₂O₂)S-oxide (Sulfoxide)Mass increase of +16 amu per sulfur atom.
Air/Mild OxidantsDisulfide-linked DimerDimerization of the molecule, significant mass increase.
Strong OxidantsSulfone, Sulfonic AcidMass increase of +32 or +48 amu per sulfur atom; potential cleavage.

Nucleophilic Substitution Reactions Involving the CBZ Moiety and Other Functional Groups

The benzyloxycarbonyl (CBZ or Z) group is a widely used protecting group for amines in peptide synthesis. total-synthesis.com Its removal, or deprotection, is a key reaction that often proceeds via mechanisms involving nucleophilic attack. While stable to many acidic and basic conditions, the CBZ group can be cleaved by various methods. total-synthesis.com

One common method is hydrogenolysis (reduction with H₂ over a palladium catalyst), which is not a nucleophilic substitution. total-synthesis.com However, other chemical methods are available that do involve nucleophiles. For instance, carbamates like the CBZ group can be deprotected by treatment with 2-mercaptoethanol (B42355) in the presence of a base. organic-chemistry.org This nucleophilic deprotection protocol is advantageous for substrates that contain functionalities sensitive to standard hydrogenolysis. organic-chemistry.orgresearchgate.net Strong acids like HBr in acetic acid can also cleave the CBZ group via an Sₙ2 mechanism. total-synthesis.com

The thiol group of cysteine itself is a potent nucleophile and participates in numerous reactions, such as thiol-disulfide exchange and alkylation. libretexts.orgpearson.comresearchgate.netrsc.org In this compound, the sulfur is already part of a stable thioether, making it less nucleophilic than a free thiol. However, the other functional groups, primarily the CBZ and ester carbonyls, remain susceptible to nucleophilic attack.

Table 3: Nucleophilic Cleavage of the CBZ Group
Reagent/ConditionMechanism TypeProduct
H₂/Pd-CCatalytic HydrogenolysisS-phenyl-L-cysteine methyl ester
2-Mercaptoethanol, BaseNucleophilic SubstitutionS-phenyl-L-cysteine methyl ester
AlCl₃ in HFIPLewis Acid-mediated CleavageS-phenyl-L-cysteine methyl ester
HBr in Acetic AcidSₙ2 AttackS-phenyl-L-cysteine methyl ester

Hydrolytic Cleavage of the Ester Linkage

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. bham.ac.uk

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, methanol (B129727) is eliminated, yielding the carboxylic acid. This process is reversible. bham.ac.uk

Additionally, enzymatic hydrolysis of cysteine methyl esters is also possible. Specific esterase enzymes can catalyze the cleavage of the methyl ester linkage, offering a mild and highly selective method for deprotection. nih.govacs.org

Table 4: Hydrolysis of the Methyl Ester
ConditionKey ReagentMechanismFinal Product (after workup)
AcidicH₃O⁺Acid-catalyzed nucleophilic acyl substitutionCBZ-S-phenyl-L-cysteine
BasicOH⁻Base-catalyzed nucleophilic acyl substitution (Saponification)CBZ-S-phenyl-L-cysteine
EnzymaticEsterase/HydrolaseBiocatalysisCBZ-S-phenyl-L-cysteine

Applications of Cbz S Phenyl L Cysteine Methyl Ester As a Versatile Synthetic Building Block

Role in the Elaboration of Complex Organic Molecules

The strategic placement of protecting groups on CBZ-S-phenyl-L-cysteine methyl ester allows for the selective manipulation of its functional groups, rendering it a highly useful chiral synthon for the elaboration of complex organic structures. The carboxybenzyl (Cbz) protecting group on the amine and the methyl ester on the carboxyl group provide robust protection under a variety of reaction conditions, while the S-phenyl group offers a stable yet modifiable handle on the cysteine side chain. This arrangement enables chemists to perform a sequence of reactions, building molecular complexity in a controlled manner.

While its applications are most prominently documented in the synthesis of pharmaceutical intermediates, the fundamental reactivity of this compound lends itself to broader applications in complex molecule synthesis. The chirality inherent in the L-cysteine backbone is often transferred to the target molecule, establishing a key stereocenter from which the rest of the structure can be built.

Utility in Pharmaceutical Intermediate Synthesis

The significance of S-aryl cysteine derivatives as intermediates in the synthesis of a diverse range of pharmaceutically active compounds is well-established. google.com this compound, in particular, has been identified as a key precursor in the development of potent therapeutic agents.

Precursor to Identified Biologically Active Compounds

S-phenyl-L-cysteine and its derivatives are recognized for their potential applicability in the development of antiretroviral agents. rsc.org The structural motif provided by this amino acid derivative is found in a number of compounds that exhibit significant biological activity. The synthesis of this compound itself can be achieved from precursors such as N,N′-bis-benzyloxycarbonyl cystine dimethyl ester, highlighting its accessibility for use in medicinal chemistry programs. google.com

Synthetic Pathways to HIV Protease Inhibitors and Antiretroviral Agents

The development of effective treatments for Human Immunodeficiency Virus (HIV) has been a major focus of pharmaceutical research, with protease inhibitors being a cornerstone of antiretroviral therapy. S-phenyl-L-cysteine is a known component in the synthesis of certain HIV protease inhibitors. rsc.org While many synthetic routes to these drugs utilize the free carboxylic acid form (N-Cbz-S-phenyl-L-cysteine), the methyl ester serves as a closely related and valuable intermediate. The general strategy involves the incorporation of the S-phenyl-cysteine core structure into the larger framework of the inhibitor, where it often plays a crucial role in binding to the active site of the viral protease.

Integration into Advanced Peptide Synthesis Methodologies

The precise and controlled assembly of amino acids into peptides is a fundamental process in biochemical research and drug development. Protected amino acids like this compound are essential for these methodologies, preventing unwanted side reactions and ensuring the formation of the desired peptide sequence.

Function as a Protected Amino Acid in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a powerful technique for the efficient construction of peptides. nih.govpeptide.com In SPPS, an amino acid is anchored to a solid support, and the peptide chain is elongated through sequential deprotection and coupling steps. The use of protected amino acids is central to this process. nih.gov The Cbz group is a classic and effective N-terminal protecting group in peptide synthesis. nih.gov

While the direct incorporation of this compound into SPPS is not as commonly documented as its Fmoc-protected counterparts, the principles of its use are well-established. The Cbz group provides robust protection during the coupling of subsequent amino acids. The S-phenyl group is stable to the conditions typically employed for Cbz removal (e.g., hydrogenolysis), allowing for its retention in the final peptide if desired. The challenges often associated with cysteine-containing peptides, such as racemization and side reactions, necessitate careful selection of protecting groups and coupling conditions. csic.es

Formation of Dipeptides and Oligopeptides with Specific Sequences

The synthesis of dipeptides and smaller oligopeptides is a critical step in the construction of larger protein structures and in the development of peptide-based drugs. The formation of a peptide bond requires the activation of a carboxylic acid and its subsequent reaction with an amine. In this context, a cysteine methyl ester derivative can act as the nucleophilic component (the N-terminus) in a coupling reaction.

A well-documented example that illustrates this principle is the synthesis of benzyloxycarbonyl-L-alanyl-L-cysteine methyl ester. orgsyn.org In this procedure, benzyloxycarbonyl-L-alanine is activated and then coupled with L-cysteine methyl ester hydrochloride to form the dipeptide. This reaction highlights how a cysteine methyl ester can be effectively used to create a specific peptide sequence. Although the starting material in this specific example is L-cysteine methyl ester, the same principle applies to the use of this compound as a component in the synthesis of more complex di- and oligopeptides, where its protected N-terminus would first need to be deprotected to allow for coupling to an activated amino acid. The chemical synthesis of dipeptides generally involves four key stages: protection of functional groups, activation of the carboxyl group, formation of the peptide bond, and removal of the protecting groups. mdpi.com

Potential Contributions to Agrochemical and Materials Science Research

While direct research on the applications of this compound in agrochemical and materials science is not extensively documented in publicly available literature, its chemical structure as a protected S-aryl-L-cysteine derivative suggests significant potential for contributions to these fields. The unique combination of a reactive thiol group (temporarily protected), a chiral amino acid backbone, and an aromatic phenyl ring provides a versatile platform for the synthesis of novel compounds with tailored functionalities.

The development of new pesticides and herbicides is a continuous effort to improve crop yields and manage resistance in pests and weeds. Cysteine derivatives have emerged as a promising class of molecules in this area. For instance, some cysteine and methionine derivatives have been shown to exhibit insecticidal activity by disrupting the tracheal formation in insects. L-cysteine methyl ester, a related compound, has demonstrated relatively fast-acting insecticidal effects.

The structural features of this compound make it a candidate for the development of novel agrochemicals. The S-phenyl group can be a crucial part of a pharmacophore that interacts with a biological target in a pest or weed. The carbobenzyloxy (CBZ) and methyl ester protecting groups allow for selective modifications at other parts of the molecule. After a desired molecular framework is assembled, these protecting groups can be removed to unmask the amine and carboxylic acid functionalities for further derivatization or to reveal the final active compound.

Table 1: Potential Agrochemical Applications Based on Analogs

Potential Application Relevant Structural Feature Example from Related Compounds
Insecticide Cysteine Backbone L-cysteine methyl ester shows insecticidal activity by disrupting tracheal formation.
Herbicide S-Aryl Moiety S-aryl-L-cysteine derivatives can be designed to inhibit key enzymes in plant metabolic pathways.

Future research could focus on synthesizing a library of compounds derived from this compound and screening them for various agrochemical activities. The phenyl group could be substituted with different functional groups to modulate the biological activity and spectrum of the resulting compounds.

In materials science, there is a growing demand for biodegradable and functional polymers derived from renewable resources. Amino acids are attractive building blocks for such materials due to their inherent chirality, biocompatibility, and biodegradability. Cysteine, with its reactive thiol group, is particularly useful for creating cross-linked polymer networks through the formation of disulfide bonds. nih.gov

This compound can serve as a valuable monomer or building block for the synthesis of specialty polymers. The protected amine and carboxyl groups can be deprotected to participate in polymerization reactions, such as the formation of polyamides or polyesters. The S-phenyl group would be incorporated as a pendant group along the polymer chain, influencing the material's properties.

Table 2: Potential Contributions to Materials Science

Material Type Role of this compound Potential Properties and Applications
Biodegradable Polymers Monomer in polymerization Enhanced thermal stability and mechanical strength due to the rigid phenyl groups. Potential for use in biodegradable packaging. nih.govresearchgate.net
Functional Coatings Component of surface modifiers The S-phenyl group could provide hydrophobicity and anti-fouling properties to surfaces.

The incorporation of the S-phenyl group can impart desirable properties to the resulting polymers, such as increased thermal stability, altered solubility, and enhanced mechanical strength. Furthermore, the thioether linkage offers a site for potential post-polymerization modification, allowing for the tuning of the material's properties for specific applications, including drug delivery systems and functional coatings. mdpi.comresearchgate.net Research in this area could lead to the development of novel bioplastics and functional materials with a wide range of applications. mdpi.com

Spectroscopic Characterization and Advanced Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER, both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of the title compound, distinct signals corresponding to each unique proton would be observed.

Aromatic Protons: The protons on the phenyl group of the S-phenyl substituent and the benzyl (B1604629) group of the Cbz protecting group would typically appear as a complex multiplet in the downfield region of the spectrum, usually between 7.0 and 7.5 ppm.

Benzylic Protons: The two protons of the CH₂ group in the Cbz protecting group are diastereotopic and would likely appear as two distinct signals, possibly as a pair of doublets, in the range of 5.0-5.2 ppm.

Alpha-Proton: The proton attached to the chiral center (the α-carbon of the cysteine residue) would resonate as a multiplet, likely a doublet of doublets, due to coupling with the adjacent β-protons and the NH proton. Its chemical shift would be expected around 4.5-4.8 ppm.

Beta-Protons: The two protons on the β-carbon (the CH₂ group attached to the sulfur atom) are also diastereotopic and would appear as distinct multiplets, typically in the range of 3.0-3.5 ppm.

Methyl Ester Protons: The three protons of the methyl ester group would give a sharp singlet signal around 3.7 ppm.

Amide Proton: The NH proton of the carbamate (B1207046) linkage would appear as a doublet, due to coupling with the α-proton, with a chemical shift that can vary but is often found between 5.0 and 6.0 ppm.

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity
Aromatic (C₆H₅-S & C₆H₅-CH₂)7.0 - 7.5Multiplet
Benzylic (C₆H₅-CH₂)5.0 - 5.2Pair of Doublets
Alpha (α-CH)4.5 - 4.8Multiplet
Beta (β-CH₂)3.0 - 3.5Multiplets
Methyl Ester (OCH₃)~3.7Singlet
Amide (NH)5.0 - 6.0Doublet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show a distinct signal for each unique carbon atom.

Carbonyl Carbons: The carbonyl carbons of the ester and the carbamate groups are the most deshielded and would appear at the downfield end of the spectrum, typically in the range of 170-175 ppm for the ester and 155-160 ppm for the carbamate.

Aromatic Carbons: The carbons of the two phenyl rings would resonate in the 125-140 ppm region. The carbon attached to the sulfur atom (ipso-carbon) would have a distinct chemical shift compared to the other aromatic carbons.

Benzylic Carbon: The carbon of the CH₂ group in the Cbz group is expected around 65-70 ppm.

Alpha-Carbon: The chiral α-carbon would appear in the range of 50-55 ppm. nih.gov

Beta-Carbon: The β-carbon attached to the sulfur atom would be found in the region of 35-40 ppm. nih.gov

Methyl Ester Carbon: The methyl carbon of the ester group would give a signal around 52-53 ppm.

Carbon Type Expected Chemical Shift (ppm)
Ester Carbonyl (C=O)170 - 175
Carbamate Carbonyl (C=O)155 - 160
Aromatic (C₆H₅)125 - 140
Benzylic (CH₂)65 - 70
Alpha (α-C)50 - 55
Methyl Ester (OCH₃)52 - 53
Beta (β-C)35 - 40

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. who.int It is crucial for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.

A common method for analyzing protected amino acids is reversed-phase HPLC (RP-HPLC). google.com In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like trifluoroacetic acid to improve peak shape.

For purity assessment, a gradient elution method is often employed, where the composition of the mobile phase is changed over time to ensure the elution of all components, from polar impurities to the less polar product. The retention time of the compound is a characteristic feature under specific chromatographic conditions. The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.

Parameter Typical Condition
Column Reversed-phase C18
Mobile Phase Gradient of Water and Acetonitrile (with 0.1% TFA)
Detection UV Absorbance at 254 nm or 220 nm
Flow Rate 1.0 mL/min

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Techniques like Electrospray Ionization (ESI) are commonly used for protected amino acids.

The ESI-MS spectrum of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The exact mass measurement from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected parent ion. niscpr.res.in Common fragmentation pathways for N-Cbz protected amino acid esters include the loss of the benzyl group, cleavage of the ester, and fragmentation of the amino acid side chain. electronicsandbooks.com These fragmentation patterns serve as a fingerprint for the molecule, confirming its identity. libretexts.org

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com For a chiral molecule like this compound, single-crystal X-ray diffraction can provide an unambiguous determination of its absolute stereochemistry (the L-configuration at the α-carbon).

The technique involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing the positions of all atoms in space. This provides definitive proof of the molecular structure, including bond lengths, bond angles, and the absolute configuration at the chiral center, which is crucial for biologically active molecules. pku.edu.cnnih.gov

Optical Rotation Measurements for Enantiopurity and Chiral Identity Confirmation

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. libretexts.org The measurement of optical rotation using a polarimeter is a fundamental technique for confirming the chiral identity and assessing the enantiomeric purity of a compound.

Each enantiomer of a chiral compound will rotate the plane of polarized light to an equal but opposite degree. libretexts.org The specific rotation, [α], is a characteristic property of a compound and is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, the solvent, and the concentration. youtube.com

For this compound, which is derived from L-cysteine, a specific, non-zero value for the optical rotation would be expected. acs.orgresearchgate.net A measured value close to the literature value for the pure L-enantiomer would confirm its chiral integrity. A value of zero would indicate a racemic mixture (an equal amount of both enantiomers), while a reduced value would suggest the presence of the D-enantiomer as an impurity. libretexts.org This measurement is therefore a quick and effective method to verify the stereochemical outcome of a synthesis.

Biochemical and Enzymatic Research Applications of Cbz S Phenyl L Cysteine Methyl Ester and Its Analogues

Investigations into Cysteine Protease Inhibition Mechanisms

Cysteine proteases, such as papain and the cathepsins, are a class of enzymes characterized by a catalytic dyad composed of cysteine and histidine residues in their active site. researchgate.net They play critical roles in physiological and pathological processes, making them significant targets for therapeutic inhibitor development. nih.goveuropeanpharmaceuticalreview.com S-phenyl-L-cysteine and its derivatives have been identified as potential inhibitors of these proteases, including those crucial to viral replication, such as HIV protease. nih.govnih.gov The investigation into their inhibitory mechanisms is multifaceted, employing in vitro kinetics, advanced probe design, and computational modeling.

In Vitro Studies of Enzyme-Ligand Interactions

In vitro enzymatic assays are essential for characterizing the potency and mechanism of potential inhibitors. For a compound like CBZ-S-phenyl-L-cysteine methyl ester, these studies would involve incubating the molecule with a target cysteine protease (e.g., papain or cathepsin L) and a synthetic substrate. By measuring the rate of substrate hydrolysis in the presence of varying inhibitor concentrations, key kinetic parameters can be determined.

Researchers typically calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of inhibitor required to reduce enzyme activity by 50%. Further kinetic analyses, often visualized using Lineweaver-Burk plots, can elucidate the mechanism of inhibition—whether it is competitive, non-competitive, or uncompetitive. nih.gov For instance, studies on analogous small molecule inhibitors of cathepsin L have determined IC50 values in the nanomolar range, indicating high potency. unc.edu These analyses reveal how the inhibitor interacts with the enzyme, for example, by competing with the substrate for binding to the active site. nih.gov

Table 1: Representative Kinetic Data for Cysteine Protease Inhibitors

Inhibitor Type Target Protease Parameter Value Reference
Thiocarbazate Cathepsin L IC50 56 nM unc.edu
Oxocarbazate Cathepsin L Ki 0.29 nM researchgate.net
6,6′-dihydroxythiobinupharidine Cathepsin S IC50 3.2 µM mdpi.com
6,6′-dihydroxythiobinupharidine Papain IC50 70.4 µM mdpi.com
Peptide Inhibitor (SnuCalCpI15) Cathepsin L IC50 1.6 nM nih.gov

This table presents data for various inhibitors to illustrate the types of kinetic parameters obtained in such studies. The values are not for this compound itself but for analogous compounds investigated in the literature.

Design and Synthesis of Activity-Based Probes (ABPs) and Warheads Incorporating Cysteine Derivatives

Activity-based probes (ABPs) are powerful chemical tools used to label and profile the active forms of enzymes within complex biological samples. stanford.edu An ABP for a cysteine protease typically consists of three components: a reactive group or "warhead" that forms a covalent bond with the active site cysteine, a recognition element that directs the probe to a specific protease or family of proteases, and a reporter tag (e.g., biotin or a fluorophore) for detection and isolation. stanford.eduresearchgate.net

Cysteine derivatives are central to the design of the recognition element of ABPs targeting cysteine proteases. The specificity of these probes can be modulated by incorporating amino acid or peptide sequences that mimic the natural substrates of the target enzyme. frontiersin.org For example, a probe designed to target a specific cathepsin might incorporate a dipeptide sequence known to be preferentially cleaved by that enzyme. A molecule like S-phenyl-L-cysteine could be integrated into this recognition element to enhance binding affinity or selectivity for proteases with active sites that can accommodate its bulky phenylthio group. The design process leverages knowledge of enzyme-substrate interactions to create highly specific tools for functional proteomics. researchgate.net

Computational and Molecular Docking Studies on Enzyme Active Sites

Computational methods, particularly molecular docking, provide invaluable insights into the specific interactions between an inhibitor and an enzyme's active site at the atomic level. nih.gov These in silico techniques are used to predict the binding conformation of a ligand like this compound within the catalytic pocket of a target cysteine protease. unc.edu

The process begins with a high-resolution crystal structure of the target enzyme, often co-crystallized with a known inhibitor. nih.gov The candidate inhibitor is then computationally "docked" into the active site, and algorithms calculate the most energetically favorable binding poses. researchgate.net These models reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and key amino acid residues of the enzyme. For papain-like cysteine proteases, important residues in the active site cleft include the catalytic Cys25 and His159, as well as residues that form the substrate-binding subsites (e.g., S1 and S2), such as Gln19 and Trp177. unc.edunih.gov Docking studies can explain why one inhibitor is more potent than another and guide the rational design of new, more effective analogues. nih.gov

Table 2: Key Amino Acid Residues in the Papain Active Site for Ligand Interaction

Residue Location/Subsite Potential Interaction
Cys25 Catalytic Site Covalent bond formation (with reactive inhibitors) or H-bonding
His159 Catalytic Site Hydrogen bonding
Gln19 Oxyanion Hole Hydrogen bonding with substrate/inhibitor backbone
Gly66 Active Site Cleft Hydrogen bonding
Asp158 Active Site Cleft Hydrogen bonding
Trp177 S2 Subsite Hydrophobic/lipophilic interactions

This table summarizes key residues in the well-characterized active site of papain, a model cysteine protease, that are frequently involved in binding inhibitors. unc.edunih.gov

Role in Xenobiotic Metabolism Studies via Mercapturic Acid Pathways

The mercapturic acid pathway is a critical detoxification route in the body for eliminating a wide range of xenobiotics—foreign compounds such as drugs and environmental pollutants. tandfonline.comresearchgate.net This pathway converts electrophilic compounds into more water-soluble derivatives that can be readily excreted in the urine. nih.gov S-phenyl-L-cysteine is a key intermediate in the metabolism of benzene, a widespread and toxic environmental pollutant. oup.com

The metabolism of benzene proceeds through the following steps:

Oxidation: Benzene is first oxidized in the liver by cytochrome P450 enzymes to form benzene oxide, an electrophilic epoxide.

Glutathione Conjugation: The benzene oxide is then conjugated with the endogenous antioxidant glutathione (GSH).

Enzymatic Cleavage: The resulting glutathione conjugate is sequentially cleaved by enzymes, ultimately yielding S-phenyl-L-cysteine.

N-Acetylation: Finally, S-phenyl-L-cysteine is acetylated to form N-acetyl-S-phenyl-L-cysteine, also known as S-phenylmercapturic acid (SPMA). nih.gov

SPMA is a well-established and reliable biomarker for assessing human exposure to benzene. nih.govoup.com In this context, chemically synthesized and purified standards, such as this compound, are indispensable. After deprotection, the core molecule, S-phenyl-L-cysteine, and its N-acetylated form (SPMA) are used to develop and validate sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for accurately quantifying these metabolites in urine samples.

Broader Context of Amino Acid Derivatives in Biochemical Research

Amino acid derivatives are foundational to many areas of biochemical and biomedical research. The strategic modification of an amino acid's functional groups—the alpha-amino group, the alpha-carboxyl group, and the side chain—allows for a wide array of applications. cambridge.orgmdpi.com

N-protected amino acid methyl esters, exemplified by this compound, are particularly important intermediates in organic and medicinal chemistry. mdpi.comresearchgate.net

Peptide Synthesis: In peptide synthesis, protecting groups are essential. The N-terminal protecting group (like CBZ or Fmoc) prevents the amino group from forming unwanted peptide bonds during the coupling of the carboxyl group to another amino acid. researchgate.net Similarly, the C-terminal methyl ester protects the carboxyl group from reacting while the N-terminus is being deprotected and coupled. researchgate.net

Chiral Building Blocks: Amino acid derivatives serve as valuable chiral synthons, providing a source of stereochemical purity for the synthesis of complex organic molecules and pharmaceuticals. mdpi.com

Medicinal Chemistry: These derivatives are used to create peptidomimetics or modified peptides with improved pharmacological properties, such as enhanced stability against proteolytic degradation, increased potency, or better cell permeability. researcher.life

Q & A

Basic Research Questions

Q. What are the established synthetic routes for CBZ-S-Phenyl-L-Cysteine Methyl Ester, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via alkylation of a protected cysteine derivative. For example, using malonic ester synthesis principles, sodium ethoxide deprotonates the α-hydrogen, followed by alkylation with a phenyl-containing alkyl halide . Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly impact yield. A table comparing yields under different conditions (e.g., DMF vs. THF, room temperature vs. reflux) should be included, with data sourced from scalable synthesis protocols .

Q. How can researchers validate the identity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : Compare 1H^1H and 13C^{13}C spectra with literature data to confirm structural integrity .
  • HPLC : Assess purity (>95% by area normalization) using a C18 column and acetonitrile/water gradient .
  • Melting Point : Cross-check observed values with published ranges (e.g., 159453-24-4, CAS registry) .

Q. What are the key stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–4 weeks, monitoring degradation via TLC or HPLC .
  • Light Sensitivity : Expose to UV (254 nm) and visible light, comparing decomposition rates .
  • Data Interpretation : Use Arrhenius plots to predict shelf life under standard lab conditions.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound?

  • Methodological Answer :

  • Re-examine Chiral Analysis Methods : Compare results from polarimetry vs. chiral HPLC (e.g., Chiralpak® columns) .
  • Control for Racemization : Test if reaction workup (acidic/basic conditions) induces racemization by repeating synthesis with deuterated solvents to track proton exchange .
  • Statistical Validation : Apply ANOVA to assess inter-lab variability in ee measurements .

Q. What experimental strategies optimize the regioselectivity of alkylation in this compound synthesis?

  • Methodological Answer :

  • Computational Modeling : Use DFT calculations to predict steric/electronic effects of substituents on the cysteine backbone .
  • Protecting Group Screening : Test alternative groups (e.g., Fmoc vs. Boc) to modulate reactivity. Tabulate yields and selectivity ratios .
  • In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust reaction kinetics .

Q. How does solvent choice impact the decarboxylation efficiency in the final steps of synthesis?

  • Methodological Answer :

  • Solvent Screening : Compare aprotic (e.g., DMSO, DMF) vs. protic (e.g., MeOH, H2_2O) solvents. Use GC-MS to quantify CO2_2 release as a proxy for decarboxylation efficiency .
  • Additive Effects : Test catalytic bases (e.g., DBU, Et3_3N) to enhance reaction rates. Include a table correlating solvent polarity (log P) with reaction completion time .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER
Reactant of Route 2
Reactant of Route 2
CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.